molecular formula C16H17N3O4 B4706456 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxylic acid

1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxylic acid

Cat. No. B4706456
M. Wt: 315.32 g/mol
InChI Key: ZKTJDUGSJLHCFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxylic acid" involves complex chemical reactions aimed at achieving the desired molecular structure. For instance, the synthesis of acetylcholinesterase inhibitors showcases the intricate steps involved in producing compounds with specific biological activities (Sugimoto et al., 1992).

Molecular Structure Analysis

The molecular and crystal structures of related compounds provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. X-ray diffraction analysis plays a crucial role in determining these structures and understanding the molecular association and the type of hydrogen-bonded associates (syntons) in crystal packing (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of "this compound" and related compounds are diverse, reflecting their broad potential in scientific research. For example, the synthesis of phthalazine derivatives via one-pot three-component reactions demonstrates the versatility and efficiency of using ionic catalysts in promoting such reactions, leading to high reaction rates and excellent yields (Shirini, Ghauri Koodehi, & Goli-Jolodar, 2017).

Physical Properties Analysis

The physical properties of compounds like "this compound" can be elucidated through various analytical techniques, including X-ray diffraction and FTIR spectrum analysis. These techniques help characterize compounds and their crystalline forms, providing valuable information on their physical characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Properties Analysis

The chemical properties of related compounds are studied through their reactivity, synthesis routes, and potential for forming supramolecular assemblies. Research into the self-assembly of piperazine with dicarboxylic and hydroxy-carboxylic acids highlights the ability of these compounds to form supramolecular networks, which is pivotal for understanding their chemical behavior and potential applications (Chen & Peng, 2008).

properties

IUPAC Name

1-[2-(4-oxo-3H-phthalazin-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14(19-7-5-10(6-8-19)16(22)23)9-13-11-3-1-2-4-12(11)15(21)18-17-13/h1-4,10H,5-9H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTJDUGSJLHCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxylic acid
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1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxylic acid

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